molecular formula C7H13NO2 B1371468 1-(3-Hydroxypyrrolidin-1-yl)propan-2-one

1-(3-Hydroxypyrrolidin-1-yl)propan-2-one

Cat. No.: B1371468
M. Wt: 143.18 g/mol
InChI Key: DWAOLGKDKAPBCO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-Hydroxypyrrolidin-1-yl)propan-2-one is a pyrrolidine-derived compound featuring a hydroxypyrrolidine moiety attached to a propan-2-one (acetone) backbone. This structure confers unique physicochemical properties, including moderate polarity due to the hydroxyl group and ketone functionality. Applications may span pharmaceutical intermediates or chiral building blocks, given the prevalence of pyrrolidine motifs in bioactive molecules .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural and functional differences between 1-(3-Hydroxypyrrolidin-1-yl)propan-2-one and related compounds:

Compound Name Molecular Formula Key Substituents Notable Properties/Applications Reference
This compound C₇H₁₃NO₂ 3-hydroxy-pyrrolidine, propan-2-one Hydrogen bonding, potential chiral synthon -
(S)-1-(Piperidin-2-yl)propan-2-one (Pelletierine) C₈H₁₅NO Piperidine ring (6-membered), propan-2-one Anti-helminthic activity, natural alkaloid
1-(Furan-2-yl)propan-2-one C₇H₈O₂ Furan ring, propan-2-one Reactivity in green chemistry, low water solubility
1-(3-Chlorophenyl)-2-(methylamino)propan-2-one C₁₀H₁₂ClNO 3-chlorophenyl, methylamino group Novel psychoactive substance (NPS), CNS activity
1-(3-Hydroxypropyl)pyrrolidin-2-one C₇H₁₃NO₂ 3-hydroxypropyl chain, pyrrolidin-2-one Solubility in polar solvents, industrial applications
(S)-2-Amino-1-(pyrrolidin-1-yl)propan-1-one C₈H₁₆N₂O Amino group, pyrrolidine Pharmaceutical intermediate (97% purity)

Physicochemical Properties

  • Solubility: The hydroxyl group in this compound improves water solubility compared to non-polar analogs like 1-(Furan-2-yl)propan-2-one, which is insoluble in water .
  • Basicity : Pyrrolidine derivatives (pKa ~11) are less basic than piperidine analogs (e.g., pelletierine, pKa ~10.5) due to ring strain and electron-withdrawing effects of the ketone group .

Industrial and Pharmaceutical Relevance

  • Chiral Building Blocks: Enantiopure derivatives like (S)-2-Amino-1-((S)-3-(dimethylamino)pyrrolidin-1-yl)propan-1-one underscore the role of stereochemistry in drug design .

Properties

Molecular Formula

C7H13NO2

Molecular Weight

143.18 g/mol

IUPAC Name

1-(3-hydroxypyrrolidin-1-yl)propan-2-one

InChI

InChI=1S/C7H13NO2/c1-6(9)4-8-3-2-7(10)5-8/h7,10H,2-5H2,1H3

InChI Key

DWAOLGKDKAPBCO-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CN1CCC(C1)O

Origin of Product

United States

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